Cas no 2135542-85-5 (Human PD-L1 inhibitor II)

Human PD-L1 inhibitor II structure
Productnaam:Human PD-L1 inhibitor II
Human PD-L1 inhibitor II Chemische en fysische eigenschappen
Naam en identificatie
-
- Human PD-L1 inhibitor II
- L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-α-aspartyl-L-tyrosyl-L-seryl-L-leucyl-L-α-glutamyl-L-α-glutamyl-L-leucyl-L-arginyl-L-α-glutamyl-L-lysyl-L-alanyl-L-lysyl-L-tyrosyl-L-lysine (ACI)
- 11: PN: US20230248837 SEQID: 15 claimed protein
- 15: PN: WO2023274347 SEQID: 15 claimed sequence
- 28: PN: WO2022169895 SEQID: 28 claimed protein
- CHEMBL4458745
- DA-74319
- 2135542-85-5
- AKOS040757328
- BDBM50507499
-
- Inchi: 1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
- InChI-sleutel: XXXUQIQFHGYPLZ-OHLZCOAGSA-N
- LACHT: C(C1=CNC2C=CC=CC1=2)[C@H](NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](N)CC1C=CC=CC=1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)O)CCCCN)CC1C=CC(O)=CC=1)CC1C=CC(O)=CC=1
Berekende eigenschappen
- Exacte massa: 2219.1092233g/mol
- Monoisotopische massa: 2218.1058685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 33
- Aantal waterstofbondacceptatoren: 35
- Zware atoomtelling: 158
- Aantal draaibare bindingen: 76
- Complexiteit: 4730
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 17
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 938Ų
- XLogP3: -12
Human PD-L1 inhibitor II Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P2470-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 1mg |
¥950 | 2024-07-21 | |
MedChemExpress | HY-P2470-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 5mg |
¥2500 | 2024-07-21 | |
Ambeed | A1365865-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 5mg |
$385.0 | 2024-07-20 | |
TargetMol Chemicals | T39590-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 5mg |
¥ 1990 | 2024-07-19 | ||
Ambeed | A1365865-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 1mg |
$147.0 | 2024-07-20 | |
MedChemExpress | HY-P2470-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 10mg |
¥4000 | 2024-07-21 | |
Ambeed | A1365865-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 10mg |
$616.0 | 2024-07-20 |
Human PD-L1 inhibitor II Gerelateerde literatuur
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
2135542-85-5 (Human PD-L1 inhibitor II) Gerelateerde producten
- 2172499-51-1(2-1-(butan-2-yl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 863556-10-9(N-{2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}furan-2-carboxamide)
- 94777-52-3(1-(pyrazin-2-yl)ethan-1-ol)
- 1537332-91-4(2-Amino-2-cyclopropylethanimidamide)
- 133612-00-7(N-(1-cyclopropylethyl)aniline)
- 2022435-70-5(2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide)
- 2171229-64-2((3S)-3-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)-5-methylhexanoic acid)
- 1261980-12-4(2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine)
- 2649062-63-3(tert-butyl N-4-fluoro-3-(1-isocyanatocyclopropyl)phenylcarbamate)
- 1367735-21-4(5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2135542-85-5)Human PD-L1 inhibitor II

Zuiverheid:99%/99%
Hoeveelheid:5mg/10mg
Prijs ($):346.0/554.0